molecular formula C68H103N11O22 B11828981 CL2 Linker

CL2 Linker

Cat. No.: B11828981
M. Wt: 1426.6 g/mol
InChI Key: BGFZCTPREVDQQQ-YQOHNZFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CL2 Linker is a cleavable linker used in antibody-drug conjugates (ADCs). It is designed to release the drug payload in response to specific stimuli, such as acidic environments or enzymatic activity. This property makes it highly valuable in targeted cancer therapies, where it can deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .

Preparation Methods

The synthesis of CL2 Linker involves several steps, including the formation of the core structure and the attachment of functional groups that enable its cleavability. The synthetic route typically includes:

Chemical Reactions Analysis

CL2 Linker undergoes various chemical reactions, primarily focused on its cleavability:

Scientific Research Applications

CL2 Linker has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CL2 Linker involves its cleavability in response to specific stimuli:

Comparison with Similar Compounds

CL2 Linker is unique in its combination of cleavability and stability. Similar compounds include:

Properties

Molecular Formula

C68H103N11O22

Molecular Weight

1426.6 g/mol

IUPAC Name

(3-hydroxy-2-oxopropyl) N-[2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C68H103N11O22/c1-68(2,3)101-65(88)69-25-12-11-16-57(63(86)71-54-20-18-53(19-21-54)50-99-66(89)76(4)27-28-77(5)67(90)100-51-56(81)49-80)73-64(87)58(46-52-14-8-6-9-15-52)72-60(83)24-30-91-32-34-93-36-38-95-40-42-97-44-45-98-43-41-96-39-37-94-35-33-92-31-29-78-48-55(74-75-78)47-70-59(82)17-10-7-13-26-79-61(84)22-23-62(79)85/h6,8-9,14-15,18-23,48,57-58,80H,7,10-13,16-17,24-47,49-51H2,1-5H3,(H,69,88)(H,70,82)(H,71,86)(H,72,83)(H,73,87)/t57-,58-/m0/s1

InChI Key

BGFZCTPREVDQQQ-YQOHNZFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O

Origin of Product

United States

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